4-Azidobenzenesulfonamide

Descripción general

Descripción

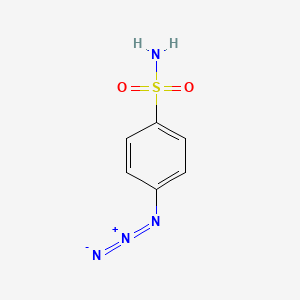

4-Azidobenzenosulfonamida es un compuesto orgánico que pertenece a la clase de las bencenosulfonamidas. Contiene un grupo sulfonamida que está unido a un anillo de benceno por enlace S y un grupo azida unido al anillo de benceno.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 4-azidobenzenosulfonamida generalmente implica la diazotación de 4-aminobenzenosulfonamida seguida de una reacción con azida de sodio. El proceso comienza con la diazotación de 4-aminobenzenosulfonamida utilizando ácido nitroso, que se genera in situ a partir de nitrito de sodio y ácido clorhídrico. La sal de diazonio resultante luego se hace reaccionar con azida de sodio para producir 4-azidobenzenosulfonamida .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para 4-azidobenzenosulfonamida no están ampliamente documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción como la temperatura, la presión y las concentraciones de reactivos para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: 4-Azidobenzenosulfonamida sufre varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El grupo azida puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de diferentes derivados.

Reacciones de Reducción: El grupo azida se puede reducir a un grupo amino en condiciones apropiadas.

Reacciones de Cicloadición: El grupo azida puede sufrir reacciones de cicloadición 1,3-dipolar con alquinos para formar triazoles.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o alcoholes.

Reacciones de Reducción: Agentes reductores como hidrógeno gaseoso en presencia de un catalizador o hidruro de litio y aluminio.

Reacciones de Cicloadición: Los alquinos y los catalizadores de cobre(I) se utilizan normalmente en reacciones de química click.

Principales Productos Formados:

Reacciones de Sustitución: Varias bencenosulfonamidas sustituidas.

Reacciones de Reducción: 4-Aminobenzenosulfonamida.

Reacciones de Cicloadición: Derivados de 1,2,3-triazol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

4-Azidobenzenesulfonamide acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis. This inhibition disrupts bacterial growth by depleting folate levels necessary for DNA synthesis, making it a potential candidate for developing new antibiotics.

Cancer Research

The compound also shows promise in oncology by inhibiting carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. Inhibition of CA IX leads to reduced tumor cell proliferation and induces apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7 .

Materials Science

Photoresponsive Materials

In materials science, this compound is utilized in the synthesis of photoresponsive materials. Its azide group allows for photochemical transformations, enabling the development of functionalized polymers that can respond to light stimuli.

Dyes and Pigments

The compound is also employed in the synthesis of dyes and pigments due to its ability to undergo various chemical transformations, which can be tailored for specific applications in industrial settings.

Biological Research

Enzyme Mechanisms and Protein Interactions

this compound serves as a valuable tool for studying enzyme mechanisms and protein interactions through photoaffinity labeling. This technique allows researchers to investigate binding sites and interaction dynamics within biological systems.

Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited both Gram-positive and Gram-negative bacteria by targeting DHPS. The compound's structural characteristics were crucial for its activity, highlighting the importance of the azide group in conferring unique reactivity compared to other benzenesulfonamide derivatives.

Cancer Cell Proliferation

Research indicated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis rates in breast cancer cell lines. The mechanism was linked to its inhibitory effects on CA IX, disrupting metabolic pathways critical for tumor growth .

Mecanismo De Acción

El mecanismo de acción de 4-azidobenzenosulfonamida implica principalmente su capacidad de actuar como una etiqueta de fotoafinidad. Al exponerse a la luz ultravioleta, el grupo azida forma un intermedio de nitreno altamente reactivo, que puede unirse covalentemente a biomoléculas cercanas. Esta propiedad la hace útil para estudiar interacciones moleculares e identificar sitios de unión en proteínas .

Compuestos Similares:

4-Aminobenzenosulfonamida: Un precursor en la síntesis de 4-azidobenzenosulfonamida.

4-Nitrobencenosulfonamida: Otro derivado de bencenosulfonamida con diferente reactividad.

4-Clorobenzenosulfonamida: Estructura similar pero con un sustituyente cloro en lugar de un grupo azida.

Singularidad: 4-Azidobenzenosulfonamida es única debido a su grupo azida, que imparte reactividad distinta y permite aplicaciones específicas como el etiquetado de fotoafinidad y la química click. Esto la diferencia de otros derivados de bencenosulfonamida que carecen de la funcionalidad azida .

Comparación Con Compuestos Similares

4-Aminobenzenesulfonamide: A precursor in the synthesis of 4-azidobenzenesulfonamide.

4-Nitrobenzenesulfonamide: Another benzenesulfonamide derivative with different reactivity.

4-Chlorobenzenesulfonamide: Similar structure but with a chlorine substituent instead of an azide group.

Uniqueness: this compound is unique due to its azide group, which imparts distinct reactivity and allows for specific applications such as photoaffinity labeling and click chemistry. This sets it apart from other benzenesulfonamide derivatives that lack the azide functionality .

Actividad Biológica

4-Azidobenzenesulfonamide (CAS No. 36326-86-0) is a compound with notable biological activity, particularly in the fields of microbiology and oncology. Its structure features an azide group that enhances its reactivity and potential as a therapeutic agent. This article delves into the various biological activities of this compound, including its mechanisms of action, pharmacokinetics, and effects on different cell types.

Target Enzymes:

The primary biological targets of this compound include:

- Dihydropteroate Synthase (DHPS): A key enzyme in bacterial folate synthesis, where this compound acts as a competitive inhibitor. This inhibition disrupts bacterial growth by depleting folate levels necessary for DNA synthesis.

- Carbonic Anhydrase IX (CA IX): Overexpressed in various tumors, CA IX is inhibited by this compound, leading to reduced tumor cell proliferation and apoptosis.

Biochemical Pathways

The compound's action significantly impacts the folic acid metabolism cycle , crucial for both bacterial survival and cancer cell proliferation. By inhibiting DHPS, this compound effectively halts the folate synthesis pathway in bacteria, resulting in their death. In cancer cells, the inhibition of CA IX disrupts pH regulation and metabolic pathways that support tumor growth.

Pharmacokinetics

This compound is characterized by:

- Absorption: It is readily absorbed when administered orally.

- Distribution: The compound shows efficient uptake in cancer cells, particularly those overexpressing CA IX, and accumulates in the cytoplasm of bacterial cells to exert its inhibitory effects .

- Stability: Laboratory studies indicate that the compound remains stable under controlled conditions, allowing for sustained biological activity over time.

Biological Effects

Antibacterial Activity:

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been demonstrated through in vitro studies where it inhibited the growth of various bacterial strains.

Anticancer Activity:

In cancer research, particularly involving breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound has shown promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism involves the inhibition of CA IX, which is crucial for maintaining the acidic microenvironment favorable for tumor growth .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Inhibition of Bacterial Growth:

- A study demonstrated that at lower concentrations, this compound effectively inhibited bacterial growth without significant toxicity to host cells.

- Cancer Cell Proliferation:

- Molecular Docking Studies:

Summary Table of Biological Activities

| Activity Type | Target Enzyme/Cell Type | Mechanism | Result |

|---|---|---|---|

| Antibacterial | DHPS | Competitive inhibition | Inhibition of bacterial growth |

| Anticancer | CA IX | Inhibition leading to apoptosis | Reduced tumor cell proliferation |

| Molecular Interaction | DHPS & CA IX | Binding to active sites | Confirmed potency via docking studies |

Propiedades

IUPAC Name |

4-azidobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c7-10-9-5-1-3-6(4-2-5)13(8,11)12/h1-4H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEFHQIOSJWWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36326-86-0 | |

| Record name | NSC80928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-azidobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 4-Azidobenzenesulfonamide in current research?

A1: this compound is primarily utilized as a building block in organic synthesis, specifically for creating 1,2,3-triazole rings via the 1,3-dipolar cycloaddition reaction with alkynes. This reaction, often catalyzed by copper(I), is widely known as "click chemistry" due to its high efficiency and selectivity. [, , , ]

Q2: Why is the incorporation of this compound into larger molecules of interest?

A2: The sulfonamide group within this compound plays a crucial role in biological activity. Compounds containing this group exhibit a range of pharmacological properties, including inhibition of carbonic anhydrase enzymes. These enzymes are involved in various physiological processes, and their dysregulation is implicated in diseases like cancer. Therefore, incorporating this compound into larger structures allows researchers to explore its potential as a scaffold for developing novel therapeutics, particularly carbonic anhydrase inhibitors. []

Q3: Can you provide an example of how this compound has been used to synthesize potentially valuable compounds?

A3: Researchers have successfully synthesized triazole-linked O-glycosides of benzene sulfonamides utilizing this compound as a starting material. [] These glycoconjugates demonstrated promising inhibitory activity against human carbonic anhydrase (hCA) isozymes, including the tumor-associated hCA IX. This finding highlights the potential of this compound-derived compounds as leads for developing anticancer agents.

Q4: Beyond carbonic anhydrase inhibition, are there other biological activities associated with this compound derivatives?

A4: Studies have investigated the antibacterial activity of triazole compounds synthesized using this compound. [, ] Researchers observed varying levels of efficacy against both Gram-positive and Gram-negative bacteria, suggesting the potential of these derivatives as antibacterial agents.

Q5: What analytical techniques are commonly used to characterize compounds derived from this compound?

A5: Researchers rely on various spectroscopic techniques to characterize the synthesized compounds. These include Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and purity, and Mass Spectrometry (MS) to confirm the molecular weight. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.